molecular formula C49H69N15O9 B013129 Ac-RYYRWK-NH2 CAS No. 200959-47-3

Ac-RYYRWK-NH2

Cat. No. B013129
M. Wt: 1012.2 g/mol
InChI Key: YROQVQIJRORFAZ-SKGSPYGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-RYYRWK-NH2 is described as a potent partial agonist at the nociceptin/orphanin FQ receptor, with no affinity for µ-, κ-, or δ-opioid receptors. It has been characterized as selective for the nociceptin receptor, with radiolabeled [3H]ac-RYYRWK-NH2 used in receptor-binding experiments to explore pharmacology and receptor-ligand interaction of the nociceptin receptor (Thomsen et al., 2000).

Synthesis Analysis

Synthesis and characterization of novel cyclic analogues of ac-RYYRWK-NH2 were conducted, though these structures showed much less activity compared to the original hexapeptide. This highlights the specificity and potency of ac-RYYRWK-NH2's structure in its biological activity (Thomsen et al., 2000).

Molecular Structure Analysis

No direct studies detailing the molecular structure analysis of Ac-RYYRWK-NH2 were found in the provided papers. The focus remains on the pharmacological characterization and receptor interactions.

Chemical Reactions and Properties

Ac-RYYRWK-NH2's chemical reactivity and interaction with receptors, particularly its selectivity and partial agonist behavior at the nociceptin/orphanin FQ peptide (NOP) receptor, are well documented. It displaces [3H]N/OFQ similarly to N/OFQ in vitro, indicating its competitive binding and functional selectivity (Kapusta et al., 2005).

Physical Properties Analysis

The physical properties, such as binding affinity and selectivity of Ac-RYYRWK-NH2, have been extensively studied, showing high levels of receptor binding in key brain regions, which correlates with its pharmacological effects. These studies utilized radiolabeled [3H]ac-RYYRWK-NH2 to map its distribution and interaction within rat brain sections, revealing insights into its selective receptor targeting (Thomsen et al., 2000).

Chemical Properties Analysis

The chemical properties analysis primarily focuses on Ac-RYYRWK-NH2's interaction with the nociceptin/orphanin FQ receptor, illustrating its unique pharmacology and potential for therapeutic application without engaging opioid receptors. This specificity underlines its chemical properties in mediating biological responses through receptor engagement (Thomsen et al., 2000).

Scientific Research Applications

  • Photodissociation Dynamics : Ac-RYYRWK-NH2 has been used in studies to investigate the photodissociation dynamics of mixed isotopomers NH2D and NHD2, providing accurate estimations of N-H and N-D bond dissociation energies (Mordaunt, Dixon, & Ashfold, 1996).

  • Radioligand for Nociceptin/Orphanin FQ Receptor : It serves as a novel radioligand selective for the nociceptin/orphanin FQ receptor, aiding in exploring its pharmacology and distribution in the brain (Thomsen et al., 2000).

  • Partial-Agonist for ORL1 Receptor : The compound acts as a potent partial-agonist at the ORL1 receptor, showing effects like inhibiting motor response to electrical field stimulation in rat anococcygeus muscle (Ho, Corbett, & McKnight, 2000).

  • Agonist at Rat ORL1 Receptors : It also functions as a partial agonist at rat ORL1 receptors, stimulating GTPγS binding and inhibiting electrically evoked contractions in isolated tissues (Mason, Ho, Nicholson, & McKnight, 2001).

  • Nociceptin Antagonist : Ac-RYYRIK-NH2, a related peptide, is identified as an antagonist that inhibits the biological activities of nociceptin, a hyperalgesic neuropeptide (Kawano et al., 2002).

  • Therapeutic Applications : New analogues of Ac-RYYRWK-NH2 with synthesized tryptophan analogues show potential for therapeutic applications in NOP and opioid receptors (Zamfirova et al., 2013).

  • Neuropharmacology : Ac-RYYRIK-ol, another variant, shows high potency and selectivity, suggesting potential applications in neuropharmacology (Gündüz et al., 2006).

  • Selective Partial Agonist at NOP Receptors : Ac-RYYRWK-NH2 is noted as a highly potent and selective partial agonist at NOP receptors (Carrá et al., 2008).

  • Nociceptin Receptor Antagonist : It is recognized as a low-potency, selective nociceptin receptor antagonist with no residual agonist activity (Rizzi et al., 1999).

  • Decreased Affinity for NOP Receptor : New analogs of Ac-RYYRWK-NH2 with aminophosphonates moiety showed decreased affinity and activity for the NOP receptor (Naydenova et al., 2010).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H69N15O9/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57)/t36-,37-,38-,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROQVQIJRORFAZ-SKGSPYGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H69N15O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1012.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-RYYRWK-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-RYYRWK-NH2
Reactant of Route 2
Reactant of Route 2
Ac-RYYRWK-NH2
Reactant of Route 3
Reactant of Route 3
Ac-RYYRWK-NH2
Reactant of Route 4
Reactant of Route 4
Ac-RYYRWK-NH2
Reactant of Route 5
Reactant of Route 5
Ac-RYYRWK-NH2
Reactant of Route 6
Reactant of Route 6
Ac-RYYRWK-NH2

Citations

For This Compound
62
Citations
C Thomsen, JS Valsborg, J Platou, J Martin… - Naunyn-Schmiedeberg's …, 2000 - Springer
… was studied by determining the ability of several analogues of NC and ac-RYYRWK-NH2 to compete for [3H]ac-RYYRWK-NH2 binding to rat cortical membranes and membranes from …
Number of citations: 24 link.springer.com
SL Mason, M Ho, J Nicholson, AT McKnight - Neuropeptides, 2001 - Elsevier
… BSA was present at 0.01% in all cases and nonspeci®c binding was determined in the presence of 1 mM Ac-RYYRWK-NH2. Incubations (258C for 1 h) were terminated by ®ltration …
Number of citations: 16 www.sciencedirect.com
G Carra', G Calo', B Spagnolo… - The Journal of …, 2005 - Wiley Online Library
In the present study we describe the in vitro pharmacological characterization of the nociceptin/orphanin FQ (N/OFQ) receptor (NOP) ligand Ac‐RYYRWK‐NH 2 and the synthesis and …
Number of citations: 10 onlinelibrary.wiley.com
A Ambo, H Kohara, S Kawano… - Journal of Peptide …, 2007 - Wiley Online Library
… Ac-RYYRWRNH2 showed the highest maximal inhibition of cAMP accumulation (75%), which is comparable to that of NC (84%), whereas Ac-RYYRWK-NH2 showed significantly lower …
Number of citations: 15 onlinelibrary.wiley.com
DR Kapusta, C Thorkildsen, VA Kenigs, E Meier… - … of Pharmacology and …, 2005 - ASPET
… Changes in free-water clearance produced by the iv infusion and iv bolus injection of Ac-RYYRWK-NH2 and ZP120 in conscious Sprague-Dawley rats. Data are means ± SEM and …
Number of citations: 31 jpet.aspetjournals.org
R Zamfirova, P Mateeva, N Pavlov, E Naydenova - Medicine, 2013 - sustz.com
… Among the agonists, a hexapeptide AcRYYRWK-NH2 has been identified, expressing high NOP-receptor affinity and selectivity. Its molecule was used as a template, in which Trp5 was …
Number of citations: 2 www.sustz.com
A Rizzi, R Bigoni, G Caló, R Guerrini… - European journal of …, 1999 - Elsevier
Nociceptin, nociceptin-(1–13)-NH 2 , Ac-RYYRWK-NH 2 , [Phe 1 ψ(CH 2 NH)Gly 2 ]nociceptin-(1–13)-NH 2 , the new nociceptin analog [Nphe 1 ]nociceptin-(1–13)-NH 2 , and …
Number of citations: 67 www.sciencedirect.com
Ö Gündüz, F Sipos, B Spagnolo, L Kocsis, A Magyar… - Neurosignals, 2006 - karger.com
… The binding affinity was decreased by the head-to-tail cyclization of Ac-RYYRWK-NH2 [17] and increased by N-terminal acylation with a pentanoyl group [18] or the replacement of the …
Number of citations: 12 karger.com
R Zamfirova, N Pavlov, P Todorov, P Mateeva… - Bioorganic & medicinal …, 2013 - Elsevier
We report the synthesis and the biological activity of new analogues of Ac-RFMWMK-NH 2 and Ac-RYYRWK-NH 2 , modified in position 4 and 5, respectively, with incorporation of …
Number of citations: 8 www.sciencedirect.com
M Ho, AD Corbett, AT McKnight - British journal of …, 2000 - Wiley Online Library
Nociceptin, the endogenous ORL 1 receptor agonist inhibited the motor response to electrical‐field stimulation in the rat anococcygeus muscle. This effect was characterized using the …
Number of citations: 20 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.